CYP19 Aromatase Inhibition: 6-Methoxy Scaffold vs. Unsubstituted Benzofuran Parent
While 6-Methoxy-2-(p-tolyl)benzofuran itself is the core scaffold, the 6-methoxy group is a critical pharmacophoric element for CYP19 inhibition. The 6-methoxy-substituted benzofuran derivatives (including triazole conjugate 7f, which retains the p-tolyl group) exhibit IC50 values 6- to 15-fold lower (more potent) than the corresponding unsubstituted parent benzofuran compounds [1]. Compound 7f, 1-[(6-Methoxybenzofuran-2-yl)-p-tolylmethyl]-1H-1,2,4-triazole, demonstrated an IC50 of 0.1 μM against CYP19 in human placental microsomes, compared with 0.6 μM for the reference drug arimidex (anastrozole) [1]. This positions the 6-methoxy-2-(p-tolyl)benzofuran core as a potency-enabling scaffold for designing next-generation aromatase inhibitors.
| Evidence Dimension | CYP19 aromatase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derivative 7f (retaining p-tolyl and 6-methoxy groups): IC50 = 0.1 μM |
| Comparator Or Baseline | Unsubstituted parent benzofuran derivatives: IC50 > 0.6 μM; Reference arimidex: IC50 = 0.6 μM |
| Quantified Difference | ≥ 6-fold potency enhancement conferred by 6-methoxy substitution; 7f is 6-fold more potent than arimidex |
| Conditions | In vitro CYP19 inhibition assay using human placental microsomes; compound concentration range 0.01–100 μM |
Why This Matters
For procurement decisions in medicinal chemistry, choosing the 6-methoxy-2-(p-tolyl) scaffold over unsubstituted benzofurans provides a synthetically tractable starting point with documented potency-enhancing substitution, reducing the need for de novo SAR exploration.
- [1] Saberi MR, Vinh TK, Yee SW, et al. Potent CYP19 (Aromatase) 1-[(Benzofuran-2-yl)(phenylmethyl)pyridine, -imidazole, and -triazole Inhibitors: Synthesis and Biological Evaluation. J Med Chem. 2006;49(3):1016-1022. doi:10.1021/jm0508282 View Source
